

SB290157 Trifluoroacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: SB290157 trifluoroacetate

Cat. No.: B1663318

[Get Quote](#)

Introduction: Elucidating the Role of a Key C3aR Modulator

In the intricate landscape of the complement system, a critical component of innate immunity, the anaphylatoxin C3a plays a pivotal role in orchestrating inflammatory responses. Its biological effects are mediated through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on a variety of immune and non-immune cells. Understanding the C3a/C3aR signaling axis is paramount for dissecting its contributions to both physiological processes and pathological conditions, including inflammation, metabolic diseases, and neurodegenerative disorders.

SB290157 trifluoroacetate has emerged as an indispensable pharmacological tool for this purpose. It was one of the first identified potent, selective, and non-peptide competitive antagonists of the C3a receptor.[1][2][3] Its development provided researchers with a means to specifically probe the functions of C3aR signaling in vitro and in vivo, thereby accelerating our understanding of its role in health and disease. This guide provides an in-depth examination of the chemical properties, mechanism of action, and practical applications of **SB290157 trifluoroacetate**, designed for scientists and drug development professionals.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of a compound's physicochemical properties is the foundation of rigorous and reproducible research. SB290157, as the trifluoroacetate salt, exhibits specific

characteristics that dictate its handling, storage, and application in experimental settings.

Chemical Identity:

- Formal Name: N²-[2-(2,2-diphenylethoxy)acetyl]-L-arginine, 2,2,2-trifluoroacetate[1]
- Synonyms: SB 290157, N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate[2]
- CAS Number: 1140525-25-2[1][2][4]

Structural and Molecular Data

The structure of SB290157 is based on an L-arginine backbone, modified to achieve its high affinity and selectivity for the C3a receptor.

- Molecular Formula: C₂₂H₂₈N₄O₄ • CF₃COOH[1]
- Molecular Weight: 526.51 g/mol [3][4][5][6]
- SMILES: N=C(N)NCCCNC(COCC(C1=CC=CC=C1)C2=CC=CC=C2)=O.OC(C(F)(F)F)=O[1][5][6]
- InChI Key: ZJRMPPVJAQWGEG-FYZYNONXSA-N[1]

Physicochemical Properties and Storage

The following table summarizes the essential physicochemical data for **SB290157 trifluoroacetate**, compiled from leading suppliers. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental validity.

Property	Value	Source(s)
Purity	≥95% - ≥97%	[1][2]
Appearance	A crystalline solid	[1]
Solubility	DMSO: 20-125 mg/mL (up to 100 mM)	[1][5]
	DMF: 25 mg/mL	[1]
	Ethanol: 30 mg/mL	[1]
	Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
Storage (Solid)	Store at -20°C. Stable for ≥ 4 years.	[1][7]
Storage (Solution)	Aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months.	[2]
Shipping	Room temperature in continental US; may vary elsewhere.	[1][6]

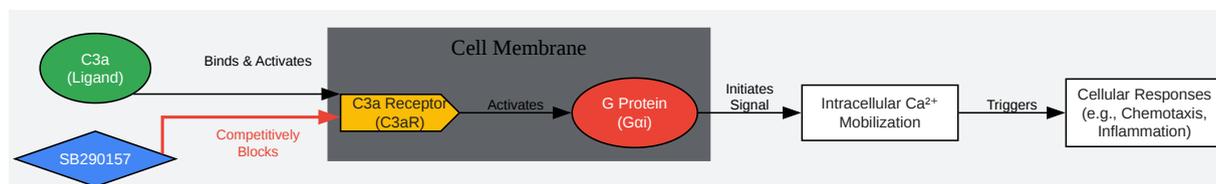
Note on Solubility: Suppliers report varying maximum concentrations in DMSO. It is best practice to start with a lower concentration and use gentle warming or sonication to aid dissolution if necessary.[3][5] For in vivo studies, specific formulation protocols using vehicles like PEG300, Tween80, and CMC-Na have been described.[3]

Part 2: Mechanism of Action and Biological Profile

SB290157 functions as a competitive antagonist at the C3a receptor.[3] This means it directly competes with the endogenous ligand, C3a, for the same binding site on the receptor, but without initiating the downstream signaling cascade.

C3aR Signaling and Point of Inhibition

Upon binding of C3a, the C3aR couples to G proteins (primarily G α i), leading to the inhibition of adenylyl cyclase and a rapid, transient increase in intracellular calcium ([Ca²⁺]_i). This calcium mobilization is a key event that triggers a host of cellular responses, including chemotaxis, degranulation, and the release of inflammatory mediators. SB290157 effectively blocks these C3a-induced responses.[1][3]



[Click to download full resolution via product page](#)

Caption: C3a/C3aR signaling pathway and the inhibitory action of SB290157.

Potency and Selectivity

The efficacy of SB290157 is demonstrated by its potent inhibition of C3a-mediated functions across various assays and species. It is highly selective for the C3aR, showing no significant activity at the related C5a receptor or other chemotactic GPCRs, which is a critical feature for targeted studies.[3]

Assay	System	IC ₅₀ Value	Source(s)
C3a Binding	RBL cells expressing human C3aR	200 nM	[1][3]
Ca ²⁺ Mobilization	RBL cells expressing human C3aR	27.7 nM	[3]
Ca ²⁺ Mobilization	Human neutrophils	28 nM	[1][3]
Ca ²⁺ Mobilization	In vitro / ex vivo general	27 - 30 nM	
ATP Release	Guinea pig platelets	30 nM	[1]

An Important Caveat: Agonist Activity

While predominantly characterized as an antagonist, it is crucial for researchers to be aware that SB290157 has been reported to exhibit C3aR agonist activity in some cellular systems.^[1] This underscores the importance of careful experimental design and data interpretation, including the use of appropriate controls to distinguish between antagonist and potential agonist effects in a given model system.

Part 3: Experimental Applications and Protocols

SB290157 is a versatile tool used in a wide array of in vitro and in vivo models to investigate the biological roles of the C3a/C3aR axis.

Key Research Applications:

- **Inflammation:** Used in animal models of airway inflammation, arthritis, and intestinal ischemia/reperfusion injury to demonstrate the anti-inflammatory effects of C3aR blockade.^[1]
- **Metabolic Disease:** Shown to inhibit glucose-induced insulin secretion and reduce diet-induced obesity in rats.^[1]
- **Neurobiology:** Investigated for its ability to inhibit tau hyperphosphorylation, suggesting a role for C3aR in neurodegenerative processes.
- **Hematology:** Found to accelerate the mobilization of hematopoietic progenitor cells.^[1]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a standard stock solution, which is the starting point for most in vitro experiments.

Materials:

- **SB290157 trifluoroacetate** (MW: 526.51)
- Anhydrous, sterile DMSO

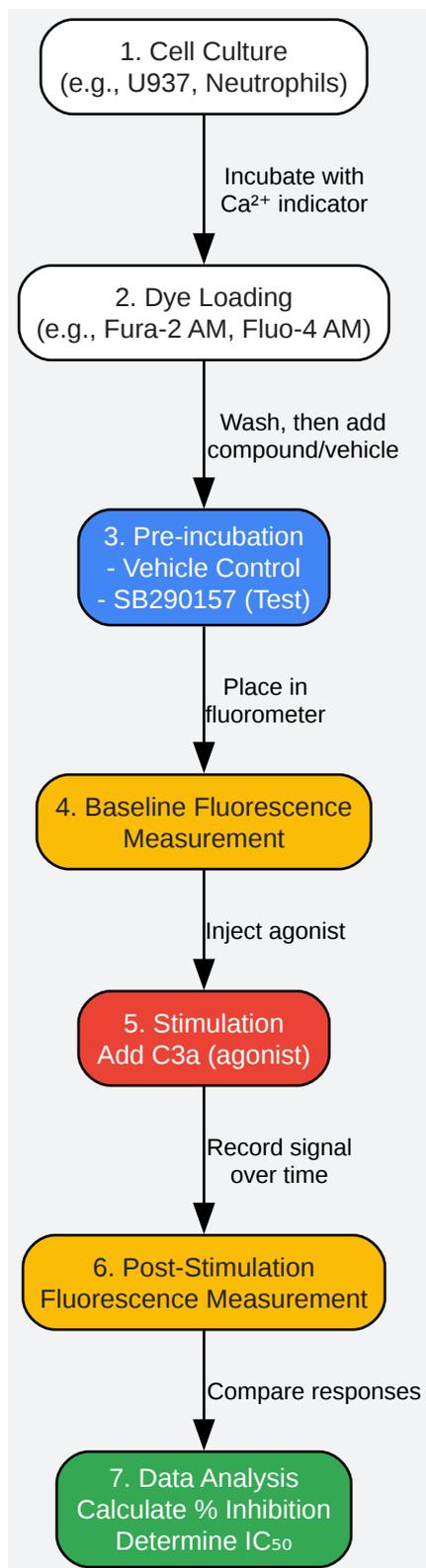
- Sterile microcentrifuge tubes or vials

Procedure:

- Weighing: Accurately weigh a desired amount of **SB290157 trifluoroacetate** powder. For example, weigh 1 mg of the compound. Causality: Precise weighing is critical for an accurate final concentration.
- Calculation: Use the following formula to calculate the required volume of DMSO: $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 1,000,000 / \text{Concentration (mM)}$ For 1 mg at 10 mM: $\text{Volume} = (0.001 \text{ g} / 526.51 \text{ g/mol}) * 1,000,000 / 10 = 189.9 \mu\text{L}$
- Dissolution: Add the calculated volume (e.g., 189.9 μL) of anhydrous DMSO to the vial containing the SB290157 powder.
- Mixing: Vortex thoroughly to ensure complete dissolution. If needed, gentle warming (to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure no particulates remain. Causality: Incomplete dissolution is a primary source of experimental error.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines a common experiment to validate the antagonist activity of SB290157.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a C3a-induced calcium mobilization assay.

Conclusion

SB290157 trifluoroacetate remains a cornerstone tool for complement system research. Its well-characterized potency, selectivity, and mechanism of action provide a reliable means to antagonize the C3a receptor. By enabling the specific inhibition of this signaling pathway, SB290157 allows researchers to delineate the complex roles of C3a in immunology, metabolism, and neuroscience. As with any powerful modulator, a comprehensive understanding of its chemical properties, potential for dual activity, and proper experimental handling is essential for generating robust and meaningful scientific insights.

References

- SB290157 (Trifluoroacetate)(Cat#: CTI-001). Creative Biolabs. [[Link](#)]
- **SB290157 trifluoroacetate** | C₂₄H₂₉F₃N₄O₆ | CID 16760645. PubChem. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SB290157 trifluoroacetate | C₂₄H₂₉F₃N₄O₆ | CID 16760645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [SB290157 Trifluoroacetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1663318#sb290157-trifluoroacetate-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com